2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-5-12(11-16(15)22)24-7-9-25(10-8-24)18-17(23)19(26)13-3-1-2-4-14(13)20(18)27/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBFAMVMTAJLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system.
Mode of Action
It’s worth noting that similar compounds have been found to act as partial agonists of the dopamine d2 and d3 receptors.
Biological Activity
2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione, also known by its chemical formula and CAS Number 329778-23-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems in the central nervous system. Similar compounds have been identified as partial agonists at dopamine D2 and D3 receptors, which are crucial for regulating mood and behavior . The compound is believed to influence the release of monoamine neurotransmitters such as dopamine , noradrenaline , and serotonin , thereby potentially alleviating symptoms associated with mood disorders.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the piperazine moiety and the 3,4-dichlorophenyl group significantly enhance the compound's biological activity. The positioning and nature of substituents on the naphthalene ring also play a critical role in modulating its pharmacological effects . For instance, modifications to the phenyl groups have been shown to affect cytotoxicity against various cancer cell lines.
Biological Activity in Cancer Research
Recent studies have explored the efficacy of this compound in cancer treatment. Notably, derivatives of similar piperazine-based compounds have demonstrated potent activity against colon cancer cells by inducing mitotic arrest. For example, a derivative known as AK301 showed significant growth inhibition specifically in HT29 human colon cancer cells while sparing normal fibroblast cells . This selectivity suggests a promising therapeutic window for further development.
Case Studies
- Colon Cancer Sensitivity : In vitro studies indicated that compounds with structural similarities to this compound increased sensitivity to apoptotic signals in colon cancer cell lines. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest .
- Neuropharmacology : The interaction with dopamine receptors has been linked to potential antidepressant effects. Experimental models demonstrated that similar compounds could improve symptoms in depression models by enhancing dopaminergic signaling .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its biological activities , particularly in the fields of pharmacology and medicinal chemistry. Some notable applications include:
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Anticancer Activity :
- Research indicates that compounds similar to 2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione exhibit significant anticancer properties. For instance, studies have demonstrated that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific signaling pathways.
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Neuroprotective Effects :
- The structural features of this compound suggest potential neuroprotective effects. Compounds with similar piperazine moieties have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
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Antimicrobial Properties :
- Naphthoquinone derivatives are known for their antimicrobial activities. The presence of chlorine and piperazine groups may enhance the compound's ability to interact with microbial targets, making it a candidate for further investigation in antimicrobial drug development.
Biological Research Applications
In biological research, this compound has been explored for its interactions with various biological targets:
- Target Interactions : The compound has shown interactions with key proteins involved in cell signaling and apoptosis. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.
- Structure-Activity Relationship Studies : The unique structural components allow researchers to conduct structure-activity relationship studies to optimize the compound's efficacy and reduce toxicity.
Material Science Applications
In addition to its biological applications, this compound may also have potential uses in material science:
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Organic Electronics :
- The electronic properties of naphthoquinones make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form charge-transfer complexes can be exploited in developing efficient organic electronic devices.
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Dyes and Pigments :
- Due to their vibrant colors and stability, naphthoquinone compounds are often used as dyes in various applications, including textiles and inks.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3-(benzylamino)-naphthalene-1,4-dione | Benzylamine instead of piperazine | High potency against β-amyloid aggregation |
| 2-Bromo-3-(pyridinylmethyl) amino-naphthalene-1,4-dione | Bromine substitution at position 2 | Enhanced antibacterial activity |
| 2-Chloro-3-(isopentylamino)-naphthalene-1,4-dione | Isopentylamine substitution | Notable neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Hydroxyl-Substituted Analogs
- 5,8-Dihydroxy Derivative (Compound 5): This analog (2-chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5,8-dihydroxynaphthalene-1,4-dione) introduces hydroxyl groups at positions 5 and 8 of the naphthoquinone core.
Phenyl and Halogen-Substituted Analogs
- 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (Compound 1) :
Replacing the 3,4-dichlorophenyl group with a phenyl group reduces electron-withdrawing effects, likely diminishing binding affinity to targets reliant on halogen interactions (e.g., enzymes with hydrophobic pockets) . - 2-Chloro-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione (Compound 3) :
Fluorine substitution introduces moderate electron-withdrawing effects, offering intermediate reactivity between phenyl and dichlorophenyl derivatives .
Alkyl and Sulfur-Containing Analogs
- However, the synthesis yield is low (18.15%), suggesting synthetic challenges compared to the target compound .
- 2-(Allylthio)-3-(4-benzylpiperidin-1-yl)naphthalene-1,4-dione (6) :
The benzylpiperidinyl group introduces a bulky aromatic substituent, which may hinder target engagement but improve metabolic stability .
Antimicrobial Activity
- Morpholine and Pyrrolidine Derivatives (3a–3d) :
Compounds with morpholine (3d) or pyrrolidine (3b) substituents exhibit moderate antifungal and antibacterial activity. The target compound’s dichlorophenylpiperazine group may enhance activity due to stronger electron-withdrawing effects and halogen bonding . - The target compound’s piperazine moiety may broaden antimicrobial spectra by improving solubility and target binding .
Anticancer Activity
- 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione (55): This analog exhibits potent EGFR inhibition (IC₅₀ = 3.96 nM), surpassing erlotinib (IC₅₀ = 16.17 nM). The target compound’s dichlorophenylpiperazine group may similarly enhance kinase inhibition through hydrophobic interactions .
- Trifluoromethylphenylamino Derivatives (1, 2): Non-planar crystal structures with N–H···O/Cl hydrogen bonds suggest stable binding to biological targets. The target compound’s dichlorophenyl group may offer comparable stability without fluorine’s metabolic liabilities .
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
